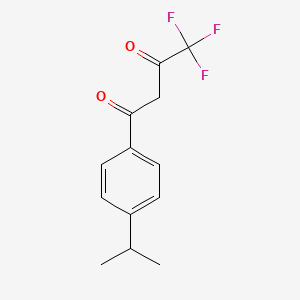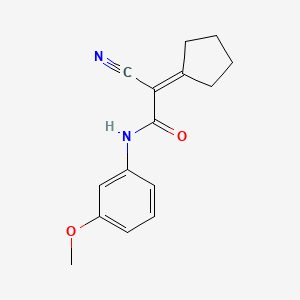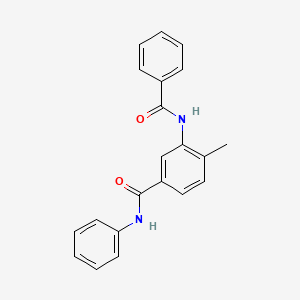![molecular formula C22H22N2O4 B4773531 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4773531.png)
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor at a specific temperature and time to achieve the desired product.
Chemical Reactions Analysis
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trimethoxyphenyl group is particularly reactive and can participate in electrophilic aromatic substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has shown promising results as an antioxidant and anxiolytic agent . The trimethoxyphenyl group contributes to its bioactivity, making it a valuable compound for drug development. Additionally, it has been investigated for its potential anti-cancer, anti-fungal, and anti-bacterial properties . The compound’s ability to inhibit various molecular targets, such as tubulin and heat shock protein 90, makes it a versatile agent in biomedical research.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity . For example, the compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anti-cancer properties. Additionally, it can bind to the benzodiazepine binding site on GABA receptors, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar compounds to 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin-1-one derivatives, such as 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their bioactivity and pharmacological properties. The presence of the trimethoxyphenyl group in the compound of interest makes it unique and contributes to its diverse bioactivity profile .
Properties
IUPAC Name |
9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-20-10-14(11-21(27-2)22(20)28-3)13-8-18-15(19(25)9-13)12-23-16-6-4-5-7-17(16)24-18/h4-7,10-13,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGJQXNYCJMNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde](/img/structure/B4773454.png)
![2-(4-METHYLPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B4773469.png)
![methyl 2-({[2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4773474.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-CHLORO-4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4773492.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)

![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
![3-butyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4773519.png)

![ETHYL 1-[3-(PHENYLFORMAMIDO)PROPANOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4773540.png)
![methyl 3-{[(4-allyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4773553.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)
